Hoechst 33342 trihydrochloride

Description

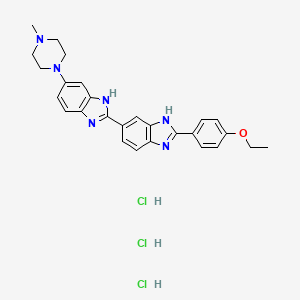

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O.3ClH/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33;;;/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABNPSKWVNCGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236482 | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Bisbenzimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

875756-97-1 | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875756971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISBENZIMIDE ETHOXIDE TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P976261J69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hoechst 33342 Trihydrochloride: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hoechst 33342 is a cell-permeable, blue-fluorescent DNA stain that is a cornerstone of cell biology research. Its utility spans a wide range of applications, from simple nuclear counterstaining to sophisticated analyses of the cell cycle and apoptosis. This technical guide provides an in-depth exploration of the core mechanism of action of Hoechst 33342 trihydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Hoechst 33342 is a bis-benzimide dye that exerts its fluorescent properties through a specific, non-intercalating interaction with double-stranded DNA (dsDNA).[1][2] The dye binds to the minor groove of the DNA helix, showing a strong preference for adenine-thymine (A-T) rich regions.[3][4][][6][7][8] This binding is crucial for its function as a DNA stain.

Upon binding to dsDNA, Hoechst 33342 undergoes a significant conformational change that leads to a substantial increase in its fluorescence quantum yield.[1][2] In its unbound state, the dye exhibits weak fluorescence in the 510–540 nm range.[3][6] However, when bound to DNA, its fluorescence emission intensifies approximately 30-fold, with a maximum emission at around 461 nm when excited by ultraviolet (UV) light at approximately 350 nm.[1][3][4][6] This dramatic enhancement in fluorescence provides a high signal-to-noise ratio, enabling clear visualization of the nucleus.[1][2]

A key feature of Hoechst 33342 is its cell permeability, attributed to an additional ethyl group, which makes it more lipophilic and allows it to readily cross the plasma membrane of live cells.[3][][6] This characteristic distinguishes it from other related dyes like Hoechst 33258 and DAPI, which are less permeable to live cells.[3][][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectral Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₈N₆O·3HCl | [9] |

| Molecular Weight | 561.93 g/mol | [9] |

| Excitation Maximum (DNA-bound) | ~350-361 nm | [3][9][10] |

| Emission Maximum (DNA-bound) | ~461-497 nm | [3][4][9][10] |

| Emission Maximum (Unbound) | ~510-540 nm | [3][6] |

| Stokes Shift | ~100 nm | [4] |

| Solubility | Soluble to 50 mM in water and DMSO | [9] |

Table 2: Typical Experimental Concentrations

| Application | Cell Type | Concentration | Incubation Time & Temperature | Reference(s) |

| General Nuclear Staining | Eukaryotic cells | 0.1–12 µg/mL | 1-30 min at RT or 37°C | [3] |

| Live Cell Staining | General | 1-5 µg/mL | 5-20 min at 37°C | [] |

| Apoptosis Detection (Flow Cytometry) | General | ~1 µg/mL | 10-15 min at 37°C | [2] |

| Bacterial Staining | Bacteria | 0.1–10 µg/mL | Not specified | [6] |

Experimental Protocols

Live Cell Staining for Fluorescence Microscopy

This protocol is suitable for visualizing the nuclei of living cells.

-

Cell Preparation: Culture cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) to the desired confluency.

-

Staining Solution Preparation: Prepare a working solution of Hoechst 33342 in a serum-free cell culture medium or phosphate-buffered saline (PBS) at a final concentration of 1-5 µg/mL.

-

Staining: Remove the existing culture medium and add the Hoechst 33342 staining solution to the cells.

-

Incubation: Incubate the cells for 5-20 minutes at 37°C, protected from light.[]

-

Washing (Optional but Recommended): Aspirate the staining solution and wash the cells once or twice with fresh, pre-warmed culture medium or PBS to remove excess dye and reduce background fluorescence.[]

-

Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., 350 nm) and a blue emission filter (e.g., 460 nm).

Fixed Cell Staining

This protocol is for staining the nuclei of fixed cells.

-

Cell Fixation: Fix cells using a suitable fixative, such as 4% formaldehyde in PBS, for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS to remove the fixative.

-

Permeabilization (Optional): If required for co-staining with intracellular antibodies, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining Solution Preparation: Prepare a working solution of Hoechst 33342 in PBS at a final concentration of 1-5 µg/mL.

-

Staining: Add the Hoechst 33342 staining solution to the fixed cells.

-

Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

-

Washing: Wash the cells two to three times with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope.

Apoptosis Analysis using Flow Cytometry (with Propidium Iodide)

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation: Harvest cells (both adherent and suspension) and wash them with cold PBS.

-

Staining: Resuspend the cells in a suitable binding buffer or PBS. Add Hoechst 33342 to a final concentration of approximately 1 µg/mL and Propidium Iodide (PI) to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the cells for 10-15 minutes at room temperature or 37°C, protected from light.[2]

-

Analysis: Analyze the stained cells immediately by flow cytometry. Use a UV laser for Hoechst 33342 excitation and a blue detector. Use a 488 nm laser for PI excitation and a red detector.

Visualizations

Caption: Mechanism of Hoechst 33342 action.

Caption: General experimental workflow for cell staining with Hoechst 33342.

Caption: Signaling pathway context for apoptosis detection with Hoechst 33342 and PI.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Hoechst stain - Wikipedia [en.wikipedia.org]

- 4. bio-rad.com [bio-rad.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Labeling nuclear DNA with hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. app.fluorofinder.com [app.fluorofinder.com]

Hoechst 33342: A Comprehensive Technical Guide for Cell Culture Applications

For Researchers, Scientists, and Drug Development Professionals

Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that has become an indispensable tool in cell biology. Its ability to bind to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions, allows for the effective visualization of cell nuclei in both living and fixed cells. This guide provides an in-depth overview of the core applications, experimental protocols, and underlying mechanisms of Hoechst 33342 in cell culture.

Core Principles and Mechanism of Action

Hoechst 33342 is a bisbenzimidazole dye that exhibits minimal fluorescence in solution but becomes brightly fluorescent upon binding to double-stranded DNA. This property provides a high signal-to-noise ratio, making it ideal for high-resolution imaging. Its cell permeability is a key advantage over other nuclear stains like DAPI, allowing for the analysis of live, unfixed cells. The fluorescence of Hoechst 33342 is further enhanced in the condensed chromatin of apoptotic cells, making it a reliable marker for apoptosis.

The primary mechanism of Hoechst 33342 involves its non-intercalating binding to the minor groove of DNA. This interaction is specific to A-T rich sequences. Once bound, the dye is excited by ultraviolet (UV) light at approximately 350 nm and emits blue fluorescence with a maximum at around 461 nm.

Key Applications in Cell Culture

The versatility of Hoechst 33342 lends itself to a variety of applications in cell culture, including:

-

Nuclear Counterstaining: As a fundamental technique in fluorescence microscopy, Hoechst 33342 provides a clear demarcation of the nucleus, allowing for the localization of other fluorescently labeled proteins and cellular structures. It can be used on both live and fixed cells.

-

Cell Cycle Analysis: The stoichiometric binding of Hoechst 33342 to DNA allows for the quantification of DNA content within a cell population by flow cytometry. This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Apoptosis Detection: A hallmark of apoptosis is chromatin condensation. Hoechst 33342 stains the condensed nuclei of apoptotic cells more brightly than the nuclei of healthy cells, providing a clear and quantifiable marker for programmed cell death. This can be assessed by both fluorescence microscopy and flow cytometry.

-

Cell Counting and Proliferation Assays: The ability to specifically stain nuclei allows for accurate cell counting using automated imaging systems. This is valuable for assessing cell proliferation and cytotoxicity in drug discovery and development.

Quantitative Data Summary

The optimal concentration and incubation time for Hoechst 33342 can vary depending on the cell type and application. It is always recommended to perform an initial optimization for each specific experimental condition.

| Application | Cell State | Recommended Concentration | Recommended Incubation Time | Instrumentation |

| Nuclear Counterstaining | Live or Fixed | 0.5 - 5 µg/mL | 5 - 15 minutes | Fluorescence Microscope |

| Cell Cycle Analysis | Live | 1 - 10 µg/mL | 20 - 90 minutes | Flow Cytometer |

| Fixed | 0.2 - 2 µg/mL | ~15 minutes | Flow Cytometer | |

| Apoptosis Detection | Live or Fixed | 1 µg/mL | 10 - 15 minutes | Fluorescence Microscope, Flow Cytometer |

| Cell Counting | Live or Fixed | 1 - 10 µg/mL | 15 - 30 minutes | High-Content Imaging System |

Experimental Protocols

Protocol 1: Nuclear Staining of Live Cells for Fluorescence Microscopy

-

Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

-

Staining Solution Preparation: Prepare a working solution of Hoechst 33342 at a final concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.

-

Staining: Remove the existing culture medium and add the Hoechst 33342 staining solution to the cells.

-

Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.

-

Washing (Optional): The staining solution can be removed and replaced with fresh, pre-warmed medium, or cells can be washed 2-3 times with PBS.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).

Protocol 2: Cell Cycle Analysis of Unfixed Cells by Flow Cytometry

-

Cell Preparation: Harvest approximately 1 x 10^6 cells and prepare a single-cell suspension in pre-warmed complete culture medium.

-

Staining Solution Preparation: Prepare a working solution of Hoechst 33342 at a final concentration of 1-10 µg/mL in complete culture medium. The optimal concentration should be determined empirically for each cell type.

-

Staining: Add the Hoechst 33342 working solution to the cell suspension.

-

Incubation: Incubate the cells at 37°C for 20-90 minutes, protected from light. The optimal incubation time may vary depending on the cell type.

-

Analysis: Analyze the cells on a flow cytometer equipped with a UV laser for excitation and appropriate filters for blue emission. Washing is not necessary before analysis.

Protocol 3: Apoptosis Detection by Fluorescence Microscopy

-

Cell Preparation: Induce apoptosis in your experimental group using the desired treatment. Include an untreated control group.

-

Staining Solution Preparation: Prepare a working solution of Hoechst 33342 at a final concentration of 1 µg/mL in PBS or cell culture medium.

-

Staining: Add the Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells twice with PBS.

-

Imaging: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and often fragmented nuclei compared to the evenly stained, larger nuclei of healthy cells.

Signaling Pathways and Cytotoxicity

While primarily a visualization tool, Hoechst 33342 can also influence cellular processes, particularly at higher concentrations or with prolonged exposure. Understanding these effects is critical for accurate data interpretation.

Induction of Apoptosis via Topoisomerase I Inhibition

A key finding is that Hoechst 33342 can induce apoptosis by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and triggers the apoptotic cascade. This effect is not observed with the related dye Hoechst 33258. The Hoechst 33342-induced apoptotic pathway may also involve mitochondrial dysfunction.

Application in Studying Signaling Pathways

Hoechst 33342 is frequently used as a nuclear marker in studies investigating various signaling pathways. For instance, it has been used to quantify apoptosis in studies of the PI3K-AKT-FOXO1 pathway in cancer cells. In such experiments, changes in the number of apoptotic nuclei, identified by Hoechst 33342 staining, can be correlated with the activation or inhibition of specific proteins within the pathway.

Experimental Workflows

General Workflow for Live Cell Imaging

Workflow for Cell Cycle Analysis

Workflow for Apoptosis Detection

Conclusion

Hoechst 33342 remains a powerful and versatile tool for researchers in cell biology and drug development. Its utility in nuclear counterstaining, cell cycle analysis, and apoptosis detection is well-established. By understanding its mechanism of action and potential cytotoxic effects, and by carefully optimizing experimental protocols, researchers can leverage Hoechst 33342 to generate robust and reliable data. This guide provides a solid foundation for the effective application of Hoechst 33342 in a variety of cell culture-based assays.

An In-depth Technical Guide to the Spectral Properties of Hoechst 33342 Trihydrochloride

This guide provides a comprehensive overview of the spectral properties of Hoechst 33342 trihydrochloride, a widely used fluorescent stain for DNA in cell biology research. Tailored for researchers, scientists, and drug development professionals, this document details the dye's photophysical characteristics, its interaction with DNA, and standardized protocols for its application in fluorescence microscopy and flow cytometry.

Core Spectral Properties

Hoechst 33342 is a cell-permeant, blue-fluorescent dye that specifically binds to the minor groove of double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich regions.[1] This binding event is crucial as it leads to a significant enhancement of its fluorescence quantum yield.[2] In its unbound state in aqueous solution, the dye exhibits minimal fluorescence.[2]

The interaction with DNA induces a spectral shift in both the excitation and emission maxima of the dye.[3] The fluorescence intensity of Hoechst 33342 is also sensitive to the pH of the solution, with an increase in fluorescence as the pH rises.[4][5]

Quantitative Spectral Data

The following table summarizes the key quantitative spectral and physical properties of this compound.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~350-361 nm | When bound to dsDNA[1][6][7] |

| ~340 nm | Free dye in solution[3] | |

| Emission Maximum (λem) | ~454-497 nm | When bound to dsDNA[1][6][7][8] |

| ~510-540 nm | Unbound dye[9][10][11] | |

| Molar Extinction Coefficient (ε) | ~43,000 - 47,000 M⁻¹cm⁻¹ | At ~343-345 nm in methanol[1][7] |

| Quantum Yield (Φ) | 0.38 | When bound to dsDNA[12] |

| 0.22 | When bound to single-stranded DNA (ssDNA)[12] | |

| Low | Free dye in aqueous solution[2] | |

| Molecular Weight | 561.93 g/mol [7][13] | |

| Chemical Formula | C₂₇H₂₈N₆O·3HCl[7][13] | |

| CAS Number | 23491-52-3[1] or 875756-97-1[7][13] |

Experimental Protocols

Hoechst 33342 is a versatile stain suitable for both live and fixed cells. It is crucial to handle Hoechst dyes with care as they are known mutagens.[9][10]

Stock Solution Preparation

-

Reconstitution : Prepare a stock solution by dissolving Hoechst 33342 powder in deionized water (diH₂O) or dimethylformamide (DMF) to a concentration of 1 to 10 mg/mL.[3][9][10] Sonication may be required to fully dissolve the dye.[9][10]

-

Storage : Store the stock solution at 2-8°C for up to one month or at -20°C for long-term storage, protected from light.[3]

Staining Protocol for Fluorescence Microscopy

Live Cell Staining:

-

Cell Culture : Culture cells on a suitable imaging vessel such as a coverslip or imaging dish.

-

Working Solution : Dilute the Hoechst 33342 stock solution to a final working concentration of 0.5 - 5 µM in a warm (37°C) culture medium immediately before use.[7]

-

Staining : Aspirate the existing culture medium and add the Hoechst working solution to the cells.

-

Incubation : Incubate the cells at 37°C for 15 - 60 minutes, protected from light.[7][14]

-

Washing : Wash the cells three times with warm phosphate-buffered saline (PBS).[7]

-

Imaging : Add fresh, phenol-free culture medium and image the cells using a fluorescence microscope equipped with a standard DAPI filter set.[7]

Fixed Cell Staining:

-

Fixation and Permeabilization : Fix and permeabilize the cells using your preferred protocol (e.g., 4% formaldehyde followed by 0.1% Triton X-100 in PBS).[15]

-

Washing : Wash the cells three times with PBS.[7]

-

Working Solution : Dilute the Hoechst 33342 stock solution to a final working concentration of 0.5 - 5 µM in room temperature PBS.[7]

-

Staining : Add the Hoechst working solution to the fixed cells.

-

Incubation : Incubate at room temperature for 5 - 15 minutes, protected from light.[7]

-

Washing : Wash the cells three times with PBS.[7]

-

Mounting and Imaging : Mount the coverslip onto a microscope slide using an antifade mounting medium and image.[14][15]

Staining Protocol for Flow Cytometry

Hoechst 33342 is widely used for cell cycle analysis and to identify nucleated cells in flow cytometry.[16][17]

-

Cell Preparation : Prepare a single-cell suspension in a suitable buffer (e.g., PBS with 2% fetal bovine serum).

-

Working Solution : Prepare a working solution of Hoechst 33342 at a final concentration of 5-10 µg/mL (approximately 8-16 µM) in pre-warmed complete culture media.[18]

-

Staining : Add the working solution to the cell suspension.

-

Incubation : Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Analysis : Analyze the stained cells on a flow cytometer equipped with a UV or violet laser for excitation and appropriate emission filters for blue fluorescence.[7]

Signaling Pathways and Experimental Workflows

The experimental workflow for staining cells with Hoechst 33342 is a straightforward process involving preparation of the staining solution, incubation with the cells, and subsequent washing before imaging or analysis.

Caption: Experimental workflow for staining cells with Hoechst 33342.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 3. Hoechst 33342 (#4082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. stemcell.com [stemcell.com]

- 8. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]

- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - AT [thermofisher.com]

- 11. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - CA [thermofisher.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. rndsystems.com [rndsystems.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. bio-rad.com [bio-rad.com]

- 16. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. miltenyibiotec.com [miltenyibiotec.com]

- 18. upf.edu [upf.edu]

The Core Principles of Hoechst 33342 DNA Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, applications, and methodologies associated with Hoechst 33342, a widely used fluorescent stain for DNA analysis in cell biology and drug development. We will explore its mechanism of action, spectral properties, and detailed protocols for its application in various experimental contexts.

Introduction to Hoechst 33342

Hoechst 33342 is a cell-permeable, blue-fluorescent dye belonging to the bis-benzimide family, originally developed by Hoechst AG.[1] It is a vital tool for visualizing nuclear DNA in both living and fixed cells.[2][3] Its utility stems from its specific binding to DNA, which results in a significant increase in fluorescence, providing a high signal-to-noise ratio for imaging and flow cytometry.[2][] The addition of a lipophilic ethyl group enhances its cell permeability compared to its relatives like Hoechst 33258 and DAPI, making it particularly suitable for live-cell imaging.[2][][5]

Mechanism of Action and Binding Principle

Hoechst 33342 functions as a non-intercalating agent, meaning it binds to DNA without inserting itself between the base pairs.[2][6] The core principle of its staining action involves the following steps:

-

Cell Permeation : Due to its lipophilic nature, Hoechst 33342 passively diffuses across the plasma membrane of living cells.[1][7]

-

Nuclear Localization : Once inside the cell, it translocates to the nucleus.

-

DNA Minor Groove Binding : The dye specifically binds to the minor groove of double-stranded DNA (dsDNA).[1][2] This binding shows a strong preference for adenine-thymine (A-T) rich sequences, with the optimal binding site being a sequence of three A-T base pairs (AAA/TTT).[1][2][8]

-

Fluorescence Enhancement : In an aqueous solution, the unbound dye exhibits weak fluorescence.[9] Upon binding to DNA, the dye molecule becomes more rigid and is protected from water-induced quenching, leading to a substantial (~30-fold) increase in its fluorescence quantum yield.[2][6] This property ensures that the signal is highly specific to the DNA-bound state, resulting in low background fluorescence.[9]

Because Hoechst stains bind to DNA, they can interfere with DNA replication and are considered potentially mutagenic and carcinogenic.[1] Therefore, appropriate care should be taken during handling and disposal.[1]

Quantitative Data and Properties

The reliable application of Hoechst 33342 depends on understanding its key photophysical and chemical properties, which are summarized below.

Table 1: Photophysical and Chemical Properties of Hoechst 33342

| Property | Value | Reference(s) |

| Excitation Maximum (DNA-bound) | ~350-352 nm | [1][10][11] |

| Emission Maximum (DNA-bound) | ~461 nm | [1][11][12] |

| Emission Maximum (Unbound) | ~510-540 nm | [1][5] |

| Stokes Shift | ~100-111 nm | [1][12] |

| Molecular Formula | C₂₇H₂₈N₆O•3HCl | [9][12] |

| Molecular Weight | 561.93 g/mol | [6][12] |

| CAS Number | 23491-52-3 | [9][12][13] |

| Binding Specificity | A-T rich regions in the minor groove of dsDNA | [1][2][3] |

| Binding Affinity (Kd) | High affinity: 1–10 nM (specific) | [2][8] |

| Low affinity: ~1000 nM (non-specific) | [2][8] |

Experimental Protocols

Hoechst 33342 is versatile and can be used for staining live or fixed cells, as well as for applications like cell cycle and apoptosis analysis.[2] The optimal dye concentration and incubation time can vary depending on the cell type and experimental conditions, so empirical determination is often necessary.[14][15]

Staining of Live Cells

Hoechst 33342 is preferred for live-cell staining due to its enhanced membrane permeability.[2][]

Protocol for Live Adherent Cells:

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).[16]

-

Prepare a working solution of Hoechst 33342 at a concentration of 0.1-10 µg/mL in a pre-warmed culture medium or PBS.[5][17] A typical starting concentration is 1 µg/mL.[13][18]

-

Remove the existing culture medium and add the Hoechst working solution to cover the cells.[16][19]

-

Incubate the cells for 5-30 minutes at 37°C, protected from light.[16][18][19]

-

(Optional) Wash the cells gently with pre-warmed PBS or fresh medium to reduce background fluorescence. However, imaging can often be performed directly in the staining solution.[16][17][19]

-

Image the cells using a fluorescence microscope with appropriate filters (e.g., DAPI filter set).[18]

Protocol for Live Suspension Cells:

-

Harvest cells by centrifugation and resuspend them in pre-warmed culture medium at a density of approximately 1 x 10⁶ cells/mL.[20][21]

-

Add Hoechst 33342 to the cell suspension to a final concentration of 1-5 µg/mL.[14][22]

-

Incubate for 15-60 minutes at 37°C, protected from light.[19][22]

-

(Optional) Centrifuge the cells, remove the supernatant, and resuspend in fresh medium or PBS.[19]

-

Analyze the cells via fluorescence microscopy or flow cytometry.[19]

Staining of Fixed Cells

Hoechst 33342 is also compatible with standard fixation protocols.

-

Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10 minutes at room temperature).[12][17]

-

(Optional) Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 5 minutes).[12]

-

Prepare a Hoechst 33342 working solution (e.g., 1 µg/mL in PBS).[17]

-

Add the staining solution to the fixed cells and incubate for 5-15 minutes at room temperature, protected from light.[12][17][18]

Key Applications in Research and Drug Development

Cell Cycle Analysis

The fluorescence intensity of Hoechst 33342 is directly proportional to the DNA content of a cell. This principle allows for the analysis of cell cycle distribution within a population using flow cytometry.[16][23]

-

G0/G1 phase cells : Have a normal (2N) DNA content and show a characteristic fluorescence intensity.

-

S phase cells : Are actively replicating their DNA (between 2N and 4N) and exhibit intermediate fluorescence.

-

G2/M phase cells : Have double the DNA content (4N) and show approximately twice the fluorescence intensity of G0/G1 cells.

This method is particularly powerful as it can be performed on unfixed, viable cells, allowing for the sorting of live cells based on their cell cycle stage.[14][15] It is often used in combination with BrdU labeling to study replicating cells.[16][18]

Apoptosis Detection

Apoptosis is characterized by distinct morphological changes, including chromatin condensation and nuclear fragmentation.[24][25] Hoechst 33342 is highly sensitive to the state of chromatin.[20]

-

Normal cells : Show nuclei with decondensed chromatin and uniform, low-intensity blue fluorescence.

-

Apoptotic cells : Exhibit highly condensed or fragmented chromatin, which stains much more brightly with Hoechst 33342.[20][25][26]

For a more robust analysis, Hoechst 33342 is often used in combination with a membrane-impermeable dye like Propidium Iodide (PI).[20][26][27] This dual-staining approach allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[20][26]

-

Live cells : Hoechst-positive (dim), PI-negative.

-

Early apoptotic cells : Hoechst-positive (bright, condensed), PI-negative.

-

Late apoptotic/necrotic cells : Hoechst-positive (bright), PI-positive (due to loss of membrane integrity).

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Labeling nuclear DNA with hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 7. Hoechst 33342 dye uptake as a probe of membrane permeability changes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]

- 9. biopioneer.com.tw [biopioneer.com.tw]

- 10. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. bio-rad.com [bio-rad.com]

- 13. biotium.com [biotium.com]

- 14. flowcytometry-embl.de [flowcytometry-embl.de]

- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 16. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. youdobio.com [youdobio.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. bdbiosciences.com [bdbiosciences.com]

- 22. med.nyu.edu [med.nyu.edu]

- 23. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Use of Hoechst 33342 Staining To Detect Apoptotic Changes in Bovine Mononuclear Phagocytes Infected with Mycobacterium avium subsp. paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. genscript.com [genscript.com]

- 27. A flow cytometric method using Hoechst 33342 and propidium iodide for simultaneous cell cycle analysis and apoptosis determination in unfixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Binding Affinity of Hoechst 33342

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Hoechst 33342 to DNA, a crucial aspect for its application in cellular imaging, cell cycle analysis, and as a potential drug delivery vehicle. This document details the quantitative binding data, experimental protocols for its determination, and visual representations of relevant workflows.

Core Concepts of Hoechst 33342-DNA Interaction

Hoechst 33342 is a cell-permeable, blue-fluorescent dye that specifically binds to the minor groove of double-stranded DNA (dsDNA).[1][2][3] This binding is preferential for adenine-thymine (A-T) rich regions.[1][2][3] The dye itself has weak fluorescence in solution, but its fluorescence quantum yield increases significantly upon binding to DNA, making it an excellent probe for visualizing nuclear DNA in both live and fixed cells.[1][4]

The binding mechanism is non-intercalative, meaning the dye fits within the minor groove without inserting itself between the base pairs of the DNA helix.[1] This interaction is primarily driven by van der Waals forces and hydrogen bonds between the dye molecule and the DNA. The binding of Hoechst 33342 to DNA is a dynamic process and can be influenced by several factors, including pH, ionic strength, and the presence of other DNA-binding molecules.[5]

Hoechst 33342 exhibits at least two distinct binding modes to DNA:

-

High-Affinity Binding: This primary mode of interaction occurs in the A-T rich regions of the minor groove and is characterized by a strong binding affinity.[6]

-

Low-Affinity Binding: A secondary, weaker interaction is observed which is thought to be a more non-specific association with the DNA sugar-phosphate backbone.[6]

Quantitative Analysis of Binding Affinity

The binding affinity of Hoechst 33342 to DNA is typically quantified by its dissociation constant (Kd), which represents the concentration of the dye at which half of the DNA binding sites are occupied. A lower Kd value indicates a higher binding affinity. The association constant (Ka) is the reciprocal of the Kd (Ka = 1/Kd).

| DNA Type/Condition | Method | Dissociation Constant (Kd) | Association Constant (Ka) | Reference |

| Calf Thymus DNA (for iodoHoechst 33342) | Fluorescence Spectrometry | ~38.9 nM | 2.57 x 10⁷ M⁻¹ | [7] |

| B-DNA minor groove (high affinity for Hoechst 33258) | Not Specified | 1-10 nM | Not Specified | [6] |

| DNA sugar-phosphate backbone (low affinity for Hoechst 33258) | Not Specified | ~1000 nM | Not Specified | [6] |

Note: Data for Hoechst 33258 is included as a close structural analog to Hoechst 33342. The iodinated analog of Hoechst 33342 has a comparable Ka value to the parent compound.

Experimental Protocols for Determining Binding Affinity

Accurate determination of the binding affinity of Hoechst 33342 to DNA is crucial for its effective use. The following are detailed methodologies for two common techniques: Fluorescence Titration and Isothermal Titration Calorimetry (ITC).

Fluorescence Titration

This method leverages the significant increase in fluorescence of Hoechst 33342 upon binding to DNA. By systematically titrating a solution of DNA with the dye and measuring the corresponding increase in fluorescence, the binding parameters can be determined.

Materials:

-

Hoechst 33342 stock solution (e.g., 1 mM in DMSO or water)[4]

-

Purified DNA of interest (e.g., calf thymus DNA, specific oligonucleotides) of known concentration.

-

Assay Buffer (e.g., 0.1 M NaCl, 10 mM EDTA, 10 mM Tris, pH 7.0)[5]

-

Fluorometer with excitation and emission wavelengths set to approximately 350 nm and 460 nm, respectively.[1][2]

-

Quartz cuvette.

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of Hoechst 33342 in the assay buffer at a concentration where the fluorescence is low but detectable.

-

Prepare a series of DNA solutions of varying concentrations in the same assay buffer.

-

-

Titration:

-

Place a fixed volume of the Hoechst 33342 solution into the cuvette.

-

Record the initial fluorescence intensity.

-

Make successive additions of small aliquots of the DNA solution to the cuvette.

-

After each addition, allow the solution to equilibrate (e.g., 2-5 minutes) and then record the fluorescence intensity.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution effects at each titration point.

-

Plot the change in fluorescence intensity as a function of the total DNA concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site or two-site binding model) using appropriate software to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Isothermal Titration Calorimeter.

-

Hoechst 33342 solution of known concentration in a suitable buffer.

-

Purified DNA solution of known concentration in the same buffer. The buffer systems must be identical to avoid heats of dilution.[8]

-

Degassing station.

Procedure:

-

Sample Preparation:

-

Prepare the Hoechst 33342 and DNA solutions in the same dialysis buffer to minimize buffer mismatch effects.[8]

-

Thoroughly degas both solutions before loading them into the calorimeter to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the DNA solution into the sample cell and the Hoechst 33342 solution into the injection syringe. A "reverse" titration with the dye in the cell and DNA in the syringe is also possible.[8]

-

-

Titration:

-

Perform a series of small, sequential injections of the Hoechst 33342 solution into the DNA solution in the sample cell.

-

The instrument measures the heat absorbed or released after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-burst peaks corresponding to each injection.

-

Integrate the area under each peak to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Hoechst 33342 to DNA.

-

Fit the resulting isotherm to a suitable binding model to determine the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

-

Visualization of Experimental Workflows

The following diagrams illustrate common experimental workflows involving Hoechst 33342.

Conclusion

Understanding the binding affinity of Hoechst 33342 to DNA is fundamental for its application in molecular and cell biology. The high-affinity, A-T selective binding in the minor groove allows for robust and specific nuclear staining. Quantitative determination of binding constants through techniques like fluorescence titration and isothermal titration calorimetry provides the necessary data for optimizing experimental conditions and for the development of novel applications, such as targeted drug delivery. The provided protocols and workflows serve as a detailed guide for researchers to accurately characterize and utilize the unique DNA binding properties of Hoechst 33342.

References

- 1. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 2. bio-rad.com [bio-rad.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. biopioneer.com.tw [biopioneer.com.tw]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. [125I/127I]iodoHoechst 33342: synthesis, DNA binding, and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Unraveling the Blue Hue: A Technical Guide to Hoechst 33342 Fluorescence Emission

For Researchers, Scientists, and Drug Development Professionals

Hoechst 33342, a bisbenzimidazole dye, is a cornerstone of cellular and molecular biology, prized for its ability to vividly stain the nuclei of living and fixed cells. Its robust blue fluorescence upon binding to DNA provides a powerful tool for a multitude of applications, from routine cell counting and cell cycle analysis to high-content screening in drug discovery. This in-depth technical guide explores the core principles of Hoechst 33342 fluorescence emission, offering a comprehensive resource for optimizing its use in research and development.

Core Principles of Hoechst 33342 Fluorescence

Hoechst 33342 is a cell-permeant dye that exhibits weak intrinsic fluorescence in solution.[1] However, upon entering a cell and binding to the minor groove of double-stranded DNA, its fluorescence quantum yield increases dramatically, by approximately 30-fold.[2] This significant enhancement is the basis of its utility as a specific nuclear stain. The dye shows a strong preference for adenine-thymine (A-T) rich regions of DNA.[3][4][5] The binding is non-intercalating, meaning it fits within the groove of the DNA helix rather than inserting between the base pairs, which contributes to its relatively low cytotoxicity compared to other DNA binding dyes.[2]

The enhanced fluorescence is attributed to several factors upon DNA binding, including the restriction of the dye's molecular motion and the exclusion of water molecules from the dye's microenvironment, which minimizes non-radiative energy loss.[6] The lipophilic ethyl group of Hoechst 33342 enhances its cell permeability compared to its relative, Hoechst 33258, making it particularly suitable for live-cell imaging.[2][3]

Quantitative Data Summary

For ease of comparison, the key quantitative parameters of Hoechst 33342 are summarized in the tables below.

| Optical Properties | Value | Notes |

| Excitation Maximum (DNA-bound) | ~350-361 nm | [2][3][7][8][9] |

| Emission Maximum (DNA-bound) | ~461-497 nm | [2][3][7][8][9] |

| Stokes Shift | ~100 nm | [9] |

| Fluorescence Enhancement upon DNA binding | ~30-fold | [2] |

| Unbound Dye Emission Maximum | ~510-540 nm | [3][10] |

| Physicochemical Properties | Value |

| Molecular Formula | C₂₇H₂₈N₆O · 3HCl |

| Molecular Weight | 561.93 g/mol |

| CAS Number | 23491-52-3 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for common applications of Hoechst 33342.

Live Cell Staining for Fluorescence Microscopy

Objective: To stain the nuclei of live cells for visualization.

Materials:

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in distilled water)[11]

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Cultured cells on a suitable imaging vessel (e.g., glass-bottom dish)

Protocol:

-

Prepare Staining Solution: Dilute the Hoechst 33342 stock solution to a final working concentration of 0.1-10 µg/mL in pre-warmed cell culture medium or PBS.[1][3] The optimal concentration should be determined empirically for each cell type.[11]

-

Cell Staining: Remove the existing culture medium from the cells and add the Hoechst 33342 staining solution, ensuring the cells are completely covered.

-

Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light.[4][10][12] Incubation time may vary depending on the cell type.[11]

-

Washing (Optional): The staining solution can be removed and the cells washed 2-3 times with pre-warmed PBS or fresh culture medium to reduce background fluorescence.[1][10] However, for many applications, imaging can be performed directly in the staining solution.[12]

-

Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).[2][4]

Fixed Cell Staining

Objective: To stain the nuclei of fixed cells, often as a counterstain in immunofluorescence protocols.

Materials:

-

Hoechst 33342 stock solution

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

-

Fixed cells on a slide or in a multi-well plate

Protocol:

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If required for antibody staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Staining: Dilute the Hoechst 33342 stock solution to a working concentration of 1 µg/mL in PBS and incubate with the fixed cells for 10-15 minutes at room temperature, protected from light.[9]

-

Washing: Wash the cells three times with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image as described for live cells.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the DNA content of a live cell population to determine cell cycle distribution.

Materials:

-

Hoechst 33342 stock solution

-

Cell culture medium

-

Suspension of single cells

Protocol:

-

Cell Preparation: Harvest and resuspend cells to a single-cell suspension in culture medium.

-

Staining: Add Hoechst 33342 to the cell suspension at a final concentration of 1-10 µg/mL.[11]

-

Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[11] It is important to maintain a consistent staining time for all samples in an experiment.

-

Analysis: Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation. The blue fluorescence emission is collected and the DNA content histogram is generated to identify cell populations in G0/G1, S, and G2/M phases of the cell cycle. No washing step is typically required before analysis.[11]

Visualizing the Mechanism and Workflow

To better understand the processes involved with Hoechst 33342, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Applications in Drug Development and Research

The unique properties of Hoechst 33342 make it an invaluable tool in various research and drug development contexts:

-

Cell Viability and Cytotoxicity Assays: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmarks of apoptosis. Hoechst 33342 staining allows for the clear visualization and quantification of these changes, making it a common method for assessing the cytotoxic effects of drug candidates.[3][10]

-

Cell Cycle Analysis: As the fluorescence intensity of Hoechst 33342 is proportional to the DNA content, it is widely used in flow cytometry to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, G2/M).[13] This is critical for studying the effects of compounds that target cell proliferation.

-

High-Content Screening (HCS): In HCS, automated microscopy is used to analyze multiple cellular parameters simultaneously. Hoechst 33342 serves as a reliable nuclear counterstain, enabling automated cell identification and segmentation, which is fundamental for the accurate measurement of other fluorescent probes within the cell.

-

Stem Cell Biology: Certain stem cell populations, known as side population (SP) cells, are characterized by their ability to efflux Hoechst 33342 through ATP-binding cassette (ABC) transporters.[14] This property is exploited to isolate and study these primitive stem cells.

-

Studies of DNA Repair and Damage: The accessibility of DNA to Hoechst 33342 can be altered by DNA damage and the subsequent recruitment of repair machinery. This can be leveraged in specialized assays to study these fundamental cellular processes.

Important Considerations and Troubleshooting

-

Phototoxicity and Cytotoxicity: While less toxic than DAPI, Hoechst 33342 can be cytotoxic at higher concentrations and with prolonged exposure, potentially inducing apoptosis and affecting cell proliferation.[15][16][17][18] Phototoxicity can also be a concern, especially in time-lapse imaging, where repeated exposure to UV light can damage cells.[16][19] It is crucial to use the lowest possible dye concentration and light exposure that provides an adequate signal.

-

Quenching: The fluorescence of Hoechst 33342 can be quenched by bromodeoxyuridine (BrdU), a thymidine analog used to label proliferating cells.[3][14] This property can be used to study cell cycle progression but must be considered when designing multicolor experiments.

-

Unbound Dye Fluorescence: Unbound Hoechst 33342 has a broad emission spectrum in the green range (510-540 nm).[3][10] If excessive dye concentrations are used or washing is inadequate, a green haze may be observed, which could interfere with the detection of other fluorophores.

-

pH Sensitivity: The fluorescence intensity of Hoechst dyes increases with the pH of the solvent.[3][14] Therefore, maintaining a consistent and appropriate pH in buffers and media is important for reproducible results.

By understanding the fundamental principles of Hoechst 33342 fluorescence and adhering to optimized protocols, researchers and drug development professionals can effectively harness the power of this versatile dye to advance their scientific investigations.

References

- 1. biopioneer.com.tw [biopioneer.com.tw]

- 2. mdpi.com [mdpi.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Labeling nuclear DNA with hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 7. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. bio-rad.com [bio-rad.com]

- 10. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. flowcytometry-embl.de [flowcytometry-embl.de]

- 12. benchchem.com [benchchem.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Hoechst stain - Wikipedia [en.wikipedia.org]

- 15. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Hoechst 33342: A Technical Guide to Live and Fixed Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that is a cornerstone of cell biology research, enabling the visualization of nuclei in both living and fixed cells.[1][2] This bisbenzimidazole dye exhibits a strong binding affinity for the minor groove of DNA, with a preference for AT-rich regions.[1] Its versatility makes it a valuable tool for a wide range of applications, including cell counting, cell cycle analysis, apoptosis detection, and high-content screening. This in-depth technical guide provides a comprehensive overview of the principles and practices for utilizing Hoechst 33342 in both live and fixed cell staining applications, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Key Properties and Comparison: Live vs. Fixed Cell Staining

The choice between staining live or fixed cells with Hoechst 33342 depends on the specific experimental goals. While the fundamental mechanism of DNA binding remains the same, the cellular context—a dynamic, metabolically active live cell versus a static, permeabilized fixed cell—significantly influences staining parameters, potential artifacts, and data interpretation.

| Property | Live Cell Staining | Fixed Cell Staining |

| Cell Permeability | Readily permeable to the plasma membrane of most cell types.[1] | Permeabilization during fixation allows for easy access to the nucleus. |

| Staining Concentration | Typically 0.5 - 10 µg/mL.[3] | Typically 0.1 - 5 µg/mL.[3] |

| Incubation Time | 5 - 60 minutes at 37°C.[3] | 5 - 15 minutes at room temperature.[4] |

| Cytotoxicity | A significant consideration; can induce apoptosis and affect cell cycle progression at higher concentrations and longer exposure times.[4] | Not a concern as cells are already non-viable. |

| Phototoxicity | A major concern, especially in time-lapse imaging, as UV excitation can lead to phototoxic effects and apoptosis.[5] | Less of a concern, although photobleaching can still occur. |

| Signal Intensity | Can be variable depending on cell health, membrane potential, and efflux pump activity. | Generally more uniform and stable. |

| Photostability | More susceptible to photobleaching due to the dynamic cellular environment and potential for reactive oxygen species generation. | Generally more photostable. |

| Applications | Real-time cell tracking, cell cycle analysis in living populations, apoptosis monitoring. | Nuclear counterstaining in immunofluorescence, high-resolution nuclear morphology studies. |

Experimental Protocols

Live Cell Staining Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in sterile water or DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

Procedure:

-

Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-5 µg/mL).

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst 33342 staining solution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time will vary depending on the cell type.

-

Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells twice with pre-warmed PBS or fresh culture medium.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~461 nm).

Fixed Cell Staining Protocol

This protocol is suitable for use as a nuclear counterstain in immunofluorescence and other fixed-cell imaging applications.

Materials:

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in sterile water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

Procedure:

-

Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Washing: Gently wash the cells three times with PBS.

-

Permeabilization (if required for other stains): Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Washing: Gently wash the cells three times with PBS.

-

Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in PBS to the desired final concentration (typically 1 µg/mL).

-

Cell Staining: Add the Hoechst 33342 staining solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells three times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Image the cells using a fluorescence microscope with a UV excitation source and a blue emission filter.

Mechanism of Action and Cellular Effects

Hoechst 33342 exerts its effects on cells through two primary mechanisms: DNA binding and the induction of apoptosis.

DNA Binding

The primary and intended mechanism of Hoechst 33342 is its binding to the minor groove of double-stranded DNA. This interaction is non-intercalating and shows a preference for AT-rich regions. Upon binding, the dye undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in bright blue staining of the nucleus.[6]

Caption: Mechanism of Hoechst 33342 fluorescence upon DNA binding.

Induction of Apoptosis in Live Cells

A critical consideration when using Hoechst 33342 for live-cell imaging is its potential to induce apoptosis, particularly at higher concentrations and with prolonged exposure to UV light.[7] This cytotoxic effect is primarily mediated through two interconnected pathways: the inhibition of Topoisomerase I and the induction of mitochondrial dysfunction.

Topoisomerase I Inhibition:

Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks.[8] Hoechst 33342 can act as a topoisomerase I poison, stabilizing the covalent complex between the enzyme and the cleaved DNA strand.[9] This prevents the re-ligation of the DNA, leading to the accumulation of DNA strand breaks and triggering a DNA damage response that can culminate in apoptosis.

Caption: Inhibition of Topoisomerase I by Hoechst 33342.

Mitochondrial Dysfunction:

Hoechst 33342 can also directly impact mitochondrial function. It has been shown to disrupt the mitochondrial membrane potential, a key indicator of mitochondrial health. The collapse of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, activates the caspase cascade, a family of proteases that execute the final stages of apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating mitochondrial membrane permeability and the release of these factors.[10][11]

References

- 1. bio-rad.com [bio-rad.com]

- 2. stemcell.com [stemcell.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 7. Hoechst 33342-induced apoptosis in BC3H-1 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties of bisBenzimide H 33342 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of bisBenzimide H 33342 trihydrochloride, a vital fluorescent stain in molecular and cellular biology. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows.

Core Chemical and Physical Properties

bisBenzimide H 33342 trihydrochloride, commonly known as Hoechst 33342, is a cell-permeable, blue-fluorescent DNA stain. Its defining characteristic is its ability to bind to the minor groove of DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][2][3][4] This binding significantly enhances its fluorescence, making it an excellent tool for visualizing cell nuclei and studying DNA content.[1][3] The addition of an ethyl group makes Hoechst 33342 more lipophilic and, therefore, more permeable to the membranes of live cells compared to its counterpart, Hoechst 33258.[1][2]

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Synonyms | Hoechst 33342, HOE 33342 trihydrochloride | [3] |

| Molecular Formula | C₂₇H₃₁Cl₃N₆O | [5] |

| Molecular Weight | 561.9 g/mol (trihydrochloride) | [5] |

| CAS Number | 875756-97-1 | [5] |

| Appearance | Yellow powder | |

| Purity | Typically >98% | [5] |

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity and performance of bisBenzimide H 33342 trihydrochloride.

Table 2: Solubility Data

| Solvent | Concentration | Notes | Source(s) |

| Water | Up to 75 mM | Soluble.[5] May require sonication to fully dissolve.[6] | [5][6] |

| Dimethylformamide (DMF) | 41.7 mg/mL (92.14 mM) | Sonication is recommended. | [7] |

| Phosphate-Buffered Saline (PBS) | Precipitates | Not recommended for preparing stock solutions, but dilute solutions may be compatible. | [6] |

Table 3: Storage and Stability

| Form | Storage Temperature | Stability | Source(s) |

| Solid (Powder) | -20°C | Up to 12 months under desiccating conditions. | [5] |

| Aqueous Stock Solution | 2-8°C | Stable for at least 1 month when protected from light. | [8][9] |

| Aqueous Stock Solution | ≤ -20°C | Recommended for long-term storage. | [6] |

Spectral Properties

The fluorescence of Hoechst 33342 is highly dependent on its binding to DNA. Unbound dye has a much lower quantum yield and a different emission maximum compared to its DNA-bound state.[6]

Table 4: Spectral Characteristics

| State | Excitation Maximum (nm) | Emission Maximum (nm) | Source(s) |

| Free Dye (in solution) | ~340 | ~510 | [8][9] |

| DNA-Bound | ~350-360 | ~460-490 | [1][10] |

The significant increase in fluorescence upon binding to DNA provides a high signal-to-noise ratio for imaging applications.[1]

Mechanism of Action: DNA Binding

Hoechst 33342 is a non-intercalating agent that binds to the minor groove of double-stranded DNA.[1][2] This binding is specific to A-T rich sequences.[1][2][3] The interaction with DNA restricts the rotational freedom of the molecule and reduces hydration, leading to a substantial increase in fluorescence quantum yield.[1]

Caption: Mechanism of Hoechst 33342 staining in living cells.

Experimental Protocols

The following are generalized protocols for the use of bisBenzimide H 33342 trihydrochloride in cell staining. Optimal conditions may vary depending on the cell type and experimental setup.

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 10 mg/mL): Dissolve 100 mg of Hoechst 33342 powder in 10 mL of deionized water.[6] If necessary, sonicate to ensure complete dissolution.[6] This stock solution can be stored at 2-6°C for up to 6 months or at ≤-20°C for longer periods.[6]

-

Working Solution (e.g., 1-10 µg/mL): Dilute the stock solution in an appropriate buffer such as PBS or cell culture medium to the desired final concentration.[11] For live-cell imaging, a common starting concentration is 1 µg/mL.[10]

Staining Protocol for Live Adherent Cells

-

Culture cells on a suitable imaging vessel (e.g., glass-bottom dish).

-

When cells reach the desired confluency, remove the culture medium.

-

Add the pre-warmed Hoechst 33342 working solution to the cells, ensuring the monolayer is completely covered.

-

Incubate for 5-30 minutes at 37°C, protected from light.[6][10]

-

(Optional) Wash the cells three times with pre-warmed PBS or culture medium to reduce background fluorescence.[6][12]

-

Add fresh, pre-warmed culture medium or PBS for imaging.

-

Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI filter).[10]

Staining Protocol for Fixed Cells

-

Fix cells using a standard protocol (e.g., with 4% paraformaldehyde).

-

Rinse the fixed cells with PBS.

-

Add the Hoechst 33342 working solution (e.g., 1 µg/mL in PBS).

-

Incubate for 10 minutes at room temperature, protected from light.[11]

-

Wash the cells with PBS.

-

Mount the sample with an appropriate mounting medium for imaging.[10]

Caption: Experimental workflow for Hoechst 33342 cell staining.

Applications and Considerations

bisBenzimide H 33342 trihydrochloride is a versatile tool with numerous applications in biological research:

-

Nuclear Counterstaining: Routinely used to visualize nuclei in fluorescence microscopy.[6]

-

Cell Cycle Analysis: The intensity of Hoechst staining is proportional to the DNA content, allowing for the analysis of cell cycle phases by flow cytometry.[10]

-

Apoptosis Detection: Can be used to identify the characteristic chromatin condensation in apoptotic nuclei.[10]

-

Live-Cell Imaging: Its cell-permeant nature allows for real-time tracking of nuclear dynamics in living cells.[2]

Important Considerations:

-

Cytotoxicity: While having low cytotoxicity at typical working concentrations, prolonged exposure or high concentrations can be toxic to cells.[2][12]

-

Phototoxicity: Exposure to UV light during imaging can induce phototoxicity and apoptosis.[12] It is advisable to use the lowest possible light intensity and exposure time.[12]

-

Mutagenicity: As a DNA-binding agent, Hoechst 33342 is a potential mutagen and should be handled with appropriate safety precautions.[6][13]

-

BrdU Quenching: The fluorescence of Hoechst 33342 is quenched by the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into DNA.[6][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Labeling nuclear DNA with hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bisbenzimide H 33342 (Hoechst 33342), adenine-thymine selective DNA fluorescent stain (CAS 875756-97-1) | Abcam [abcam.com]

- 6. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Hoechst 33342 | DNA Dyes | TargetMol [targetmol.com]

- 8. Hoechst 33342 (#4082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. youdobio.com [youdobio.com]

- 12. benchchem.com [benchchem.com]

- 13. Hoechst stain - Wikipedia [en.wikipedia.org]

Hoechst 33342 trihydrochloride solubility and stability

An In-depth Technical Guide to Hoechst 33342 Trihydrochloride: Solubility and Stability

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of fluorescent probes is paramount for reproducible and accurate experimental outcomes. Hoechst 33342, a bisbenzimidazole dye, is a cornerstone reagent for nuclear counterstaining in live and fixed cells. Its utility in fluorescence microscopy, flow cytometry, and cell cycle analysis is well-established. This guide provides a detailed overview of the solubility and stability of this compound, complete with experimental protocols and logical diagrams to ensure its effective application.

Core Properties of this compound

Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that binds with high affinity to the minor groove of adenine-thymine (A-T) rich DNA sequences.[1][2][3] This interaction leads to a significant enhancement in its fluorescence quantum yield, providing a high signal-to-noise ratio for clear nuclear visualization.[4] Unlike some other nuclear stains, its permeability allows for the staining of live cells without requiring a permeabilization step.[4][5]

Solubility

The solubility of this compound is a critical factor in the preparation of stock and working solutions. The data, collated from various suppliers and literature, is presented below. It is important to note that solubility can be affected by factors such as the purity of the compound, the temperature of the solvent, and the use of physical methods like sonication or heating.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| Water | 5.67 - 50 | 10.1 - 89.0 | Sonication and/or gentle heating may be required to fully dissolve the compound.[6][7][8][9] Poor solubility in water is noted by some sources.[10][11] |

| Dimethyl Sulfoxide (DMSO) | 4 - 46 | 6.1 - 81.9 | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[6][7][9][12] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 | ~8.9 | Preparing concentrated stock solutions in PBS is not recommended as the dye may precipitate over time.[4][11][12] |

| Ethanol | Insoluble | - | |

| Dimethylformamide (DMF) | up to 50 | up to 89.0 |

Stability

Proper storage and handling are essential to maintain the integrity and performance of this compound. The compound is sensitive to light and should be protected from prolonged exposure.

Table 2: Stability and Storage Recommendations

| Form | Storage Temperature | Duration | Conditions |

| Lyophilized Powder | -20°C | ≥ 4 years | Store desiccated and protected from light.[8][9][12] |

| 4°C | ≥ 1 year | Store desiccated and protected from light.[13] | |

| Aqueous Stock Solution (e.g., 10 mg/mL) | 2-8°C | up to 6 months | Protect from light.[8][10][11] Some sources recommend not storing for more than one day.[12] |

| ≤ -20°C | > 6 months | Protect from light; aliquot to avoid repeated freeze-thaw cycles.[10][11] | |

| DMSO Stock Solution | -20°C | 1 month | Protect from light; aliquot to avoid repeated freeze-thaw cycles.[6] |

| -80°C | 6 months - 1 year | Protect from light; aliquot to avoid repeated freeze-thaw cycles.[6][9] |

Photostability and Phototoxicity: Hoechst 33342 is known to be photosensitive.[7] Exposure to UV light, particularly during fluorescence microscopy, can lead to photobleaching and the generation of reactive oxygen species, which can be phototoxic to live cells.[3][14] For time-lapse imaging, it is crucial to use the lowest possible dye concentration and light intensity that provide an adequate signal to minimize these effects.[14]

Mechanism of Action

The functionality of Hoechst 33342 is rooted in its specific binding to DNA, which is a non-intercalating mechanism. This process is essential for its role as a nuclear stain.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. stemcell.com [stemcell.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Autophagy | TargetMol [targetmol.com]

- 8. Hoechst 33342 | Cell Signaling Technology [cellsignal.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - FR [thermofisher.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. biotium.com [biotium.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Application of Hoechst 33342 Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hoechst 33342, a widely used fluorescent stain for visualizing the nuclei of living and fixed cells. It details the dye's mechanism of action, spectral properties, and potential hazards, while offering standardized protocols for its safe and effective use in common laboratory applications such as fluorescence microscopy and flow cytometry.

Core Concepts and Safety Overview

Hoechst 33342 is a cell-permeable, blue-fluorescent DNA stain that belongs to the bis-benzimidazole family of dyes. Its ability to bind to DNA in living cells makes it an invaluable tool for a variety of applications, including cell cycle analysis, apoptosis detection, and nuclear counterstaining in immunofluorescence.[1][2]

Mechanism of Action: Hoechst 33342 binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][3][4] This binding is non-intercalating. Upon binding to DNA, the dye's fluorescence quantum yield increases significantly, resulting in a bright blue signal.[3] The ethyl group in Hoechst 33342 enhances its cell permeability compared to other similar dyes like DAPI.[3][4]

Safety Precautions: Due to its DNA-binding nature, Hoechst 33342 is a potential mutagen and should be handled with care.[4][5] It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and is suspected of causing genetic defects.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should always be worn when handling the dye.[6] All work should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following tables summarize the key quantitative data for Hoechst 33342, providing a quick reference for experimental design.

Table 1: Spectral Properties of Hoechst 33342

| Property | Wavelength (nm) | Notes |